Ascochital

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

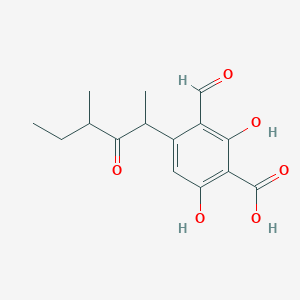

C15H18O6 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

3-formyl-2,6-dihydroxy-4-(4-methyl-3-oxohexan-2-yl)benzoic acid |

InChI |

InChI=1S/C15H18O6/c1-4-7(2)13(18)8(3)9-5-11(17)12(15(20)21)14(19)10(9)6-16/h5-8,17,19H,4H2,1-3H3,(H,20,21) |

InChI Key |

BUBGGXXWUJXFLO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)C(C)C1=CC(=C(C(=C1C=O)O)C(=O)O)O |

Synonyms |

ascochital |

Origin of Product |

United States |

Origin and Producing Organisms of Ascochital

Ascochital is a natural chemical compound produced by various species of fungi. It is classified as an aromatic aldehyde and is known as a secondary metabolite. core.ac.uktandfonline.com The production of this compound is not limited to a single fungal genus, indicating a distribution across different ecological niches.

One of the primary sources from which this compound has been isolated is the marine ascomycete Kirschsteiniothelia maritima. researchgate.netscispace.com This fungus was identified on submerged wood samples, highlighting the marine environment as a source of this compound. core.ac.uktandfonline.commdpi.comnih.gov

This compound is also recognized as a derivative product within the biosynthetic pathway of ascochitine (B14171456). mdpi.comresearchgate.netresearchgate.net This pathway is present in fungi belonging to the Didymellaceae family, such as the plant pathogen Ascochyta fabae. mdpi.comresearchgate.netnih.gov Research has identified a specific polyketide synthase (PKS) gene, pksAC, in Ascochyta fabae that is responsible for the production of ascochitine. researchgate.netnih.gov Scientific studies involving the deletion of this gene demonstrated that its absence halts the production of both ascochitine and its derivative, this compound. researchgate.netnih.govnih.gov Within this metabolic process, this compound is considered an end product. mdpi.comresearchgate.netresearchgate.net The broader presence of ascochitine production among diverse fungi in the order Pleosporales suggests that the capacity to synthesize these related compounds is an ancestral trait. mdpi.comresearchgate.net

Ecological Context of Ascochital Production

The production of secondary metabolites like Ascochital by fungi is often linked to their survival and interaction with other organisms in their environment. The primary biological activity reported for this compound is its antimicrobial function. mdpi.comresearchgate.netresearchgate.net This suggests its ecological role is likely associated with mediating interactions with other microbes.

In marine environments, fungi produce a vast array of secondary metabolites to adapt and survive under unique conditions characterized by intense competition. core.ac.ukmdpi.com The fungus Kirschsteiniothelia maritima, a known producer of this compound, is a saprophyte that colonizes wood in temperate marine habitats. tandfonline.comnih.gov In such a niche, the antimicrobial properties of this compound would be advantageous in competing with bacteria and other fungi for resources on the decaying substrate. Research has specifically shown that this compound is a potent inhibitor of the bacterium Bacillus subtilis. core.ac.uktandfonline.comnih.gov

In the context of plant-associated fungi, such as Ascochyta fabae, the production of this compound and its precursor, ascochitine (B14171456), appears to be a defensive strategy. Ascochitine is primarily produced from mature hyphae during sporulation, which suggests a role in protecting the fungus from other microbial competitors in its natural environment. researchgate.netnih.gov While the related compounds in its biosynthetic pathway, ascosalitoxin (B1195522) and ascochitine, exhibit phytotoxic effects, this compound is noted for its antimicrobial activities. mdpi.comresearchgate.netresearchgate.net This functional distinction implies that while some metabolites in the pathway may be involved in plant pathogenesis, this compound's primary role is likely in fending off microbial rivals. researchgate.netnih.gov

Biosynthesis and Genetic Regulation of Ascochital

Classification of Ascochital as a Polyketide Metabolite

This compound is classified as a polyketide-derived secondary metabolite. Polyketides are a large and structurally diverse group of natural products synthesized by a class of enzymes known as polyketide synthases (PKSs). wikipedia.org These compounds originate from the repeated condensation of acetyl-CoA and malonyl-CoA subunits, a process that shares similarities with fatty acid synthesis. wikipedia.org

This compound itself is a derivative within the broader ascochitine (B14171456) biosynthetic pathway. nih.govmdpi.com Ascochitine, the principal compound in this pathway, is recognized as an o-quinone methide produced through a polyketide mechanism. nih.gov The structural foundation of these compounds is assembled from a single hexaketide chain and three C1 units. Research has confirmed that this compound's formation is intrinsically linked to the synthesis of ascochitine, establishing it firmly within the polyketide family. researchgate.netuni-greifswald.de Fungi, including various species of Ascochyta, are known to produce a diverse array of these polyketide-derived metabolites. mdpi.comnih.gov

Elucidation of the Ascochitine Biosynthetic Pathway

The synthesis of this compound is a component of the more extensively studied ascochitine biosynthetic pathway. This pathway involves a series of enzymatic steps beginning with the formation of a polyketide chain and culminating in several related compounds. uni-greifswald.dersc.org

Scientific studies have identified this compound as an end product or derivative of the ascochitine biosynthetic pathway. nih.govmdpi.com In culture extracts of the fungus Ascochyta fabae, this compound is detected alongside ascochitine. nih.gov Gene knockout experiments have provided definitive evidence for this relationship; when the central polyketide synthase gene responsible for the pathway is deleted, the production of both ascochitine and this compound is halted. nih.govmdpi.comnih.gov This demonstrates that this compound is a terminal or branching product of this specific metabolic route.

The ascochitine pathway involves several precursor molecules that are modified to yield the final products. Among these, ascosalitoxin (B1195522) has been identified as a key precursor. researchgate.netmdpi.comresearchgate.net Ascosalitoxin is a trisubstituted salicylic (B10762653) aldehyde derivative that stands as a biosynthetic forerunner to ascochitine and, by extension, to this compound. researchgate.net The proposed biosynthetic scheme suggests a sequence that involves the methylation of a hexaketide, followed by cyclization, reduction, dehydration, and oxidation steps to form the various compounds in the pathway. uni-greifswald.dersc.org

This compound as an End Product or Derivative within the Pathway

Genetic Basis of this compound Biosynthesis

The production of this compound is underpinned by a specific set of genes organized into a biosynthetic gene cluster. This genetic architecture is common for secondary metabolite production in fungi, ensuring the coordinated expression of all necessary enzymes.

The cornerstone of the this compound and ascochitine biosynthesis is a Type I polyketide synthase (PKS). nih.govwikipedia.org In the filamentous fungus Ascochyta fabae, this enzyme is encoded by the gene designated pksAC. nih.govnih.gov This gene was identified through homology searches based on its similarity to PKS genes responsible for the biosynthesis of citrinin (B600267), a structurally related mycotoxin. nih.govasm.org

The critical role of pksAC has been confirmed through targeted gene replacement. researchgate.net Studies have shown that the deletion of the pksAC gene in A. fabae completely prevents the production of both ascochitine and its derivative, this compound. nih.govmdpi.comasm.org This finding unequivocally establishes pksAC as the essential PKS gene for initiating this biosynthetic pathway. nih.gov

The pksAC gene does not operate in isolation. It is located within a putative ascochitine biosynthesis gene cluster that, in A. fabae, comprises 11 genes. nih.govnih.govasm.org Such clusters contain genes encoding the PKS as well as other enzymes required for subsequent modification steps, such as tailoring enzymes and transcription regulators. ebi.ac.uk

The organization of this gene cluster in A. fabae has undergone rearrangement and gene gain-and-loss events when compared to the citrinin biosynthesis gene cluster in other fungi like Monascus ruber. nih.govnih.govasm.org The presence of the complete, functional gene cluster is what enables fungi like A. fabae to produce this compound, while closely related species that have mutations within this cluster, such as A. lentis, lose the ability to synthesize these compounds. nih.govresearchgate.net

Functional Genomics Approaches (e.g., Gene Knockout Studies and Their Impact on Production)

Functional genomics provides powerful tools to elucidate the precise functions of genes within a biosynthetic pathway. nih.gov Gene knockout studies, a cornerstone of functional genomics, involve the targeted deactivation or removal of a specific gene to observe the resulting impact on the organism's metabolism and phenotype. idtdna.com This approach has been pivotal in confirming the genetic basis for this compound production.

Research focused on the filamentous fungus Ascochyta fabae, a known producer of ascochitine and its derivative this compound, has successfully identified the key gene responsible for their biosynthesis. nih.govnih.gov Scientists first identified nine potential type I polyketide synthase (PKS) genes in the A. fabae genome. nih.gov Through a homology-based search, one PKS gene, designated pksAC, was found to share significant sequence identity with the PKS gene responsible for producing citrinin, a structurally similar mycotoxin. nih.govresearchgate.net

To validate its function, a targeted gene knockout experiment was performed. The pksAC gene in an A. fabae wild-type (WT) strain was replaced with a hygromycin phosphotransferase gene cassette, creating a knockout mutant (ΔpksAC). nih.govresearchgate.net While the resulting mutants showed no significant difference in growth rate compared to the wild type, their metabolic profile was drastically altered. nih.gov Analysis of culture extracts revealed that the ΔpksAC mutants completely ceased production of both ascochitine and this compound. nih.govresearchgate.netresearchgate.net This finding provided definitive evidence that the pksAC gene is essential for the biosynthesis of the ascochitine backbone, which is subsequently modified to produce this compound. nih.gov

Table 1: Impact of pksAC Gene Knockout on this compound Production in A. fabae

| Strain | Genotype | Ascochitine Production | This compound Production | Key Finding |

|---|---|---|---|---|

| AF1 (Wild Type) | pksAC | Detected | Detected | Serves as the positive control, showing normal production. |

Advanced Structural Elucidation and Spectroscopic Characterization of Ascochital

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds by providing detailed information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). The analysis of NMR spectra allows for the identification of different types of atoms, their neighboring atoms, and their relative positions within the molecule. Spectroscopic data, including ¹H and ¹³C NMR, have been utilized in the structural elucidation of ascochital and related compounds capes.gov.brresearchgate.netnih.govuni-greifswald.de.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C NMR)

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental in structure determination. ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (indicated by chemical shift), and their connectivity to neighboring protons (revealed by splitting patterns). The integration of peak areas in a ¹H NMR spectrum is proportional to the number of protons giving rise to each signal thermofisher.com. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, indicating the number of different types of carbon atoms and their chemical environment. ¹³C NMR analysis has been used in the study of ascochitine (B14171456), a related compound, confirming its origin from a polyketide chain researchgate.net. While specific ¹H and ¹³C NMR data for this compound were not detailed in the search results, these techniques are standard for characterizing polyketide metabolites and were applied in the context of identifying this compound and related structures capes.gov.brresearchgate.netnih.govuni-greifswald.de.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide crucial connectivity information that is essential for assembling the structural fragments identified from 1D NMR data. Correlation Spectroscopy (COSY) reveals correlations between coupled protons, indicating protons that are on adjacent carbon atoms nd.edu. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbon atoms to which they are directly attached, helping to assign proton signals to their corresponding carbon signals nih.gov. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons and assembling larger structural units nih.gov. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of the number of bonds between them, which is useful for determining relative stereochemistry and conformation nih.govnd.edu. While detailed 2D NMR data specifically for this compound were not presented in the search results, these techniques were employed in the structural elucidation of related compounds, such as palmarumycin CE₄, where ¹H-¹H COSY and HMBC spectra were used to elucidate the planar structure and NOESY data helped determine stereochemistry nih.gov. The application of these 2D NMR methods is standard practice in the comprehensive structural determination of complex natural products like this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can help in deducing its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, typically within a few millimass units, allowing for the determination of the elemental composition or molecular formula of the compound d-nb.info. HR-ESI-MS has been mentioned in the context of analyzing related polyketides isolated alongside this compound researchgate.net. Accurate mass data from HRMS is crucial for confirming the proposed molecular formula derived from other analytical techniques.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides detailed information about the substructures present in the molecule and can be used to confirm structural assignments or to differentiate between isomeric compounds. While specific MS/MS data for this compound were not detailed in the search results, MS analysis, including LR-MS, was used in its identification and characterization nih.govuni-greifswald.de.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum of absorption bands thermofisher.comnih.gov. IR spectroscopy is often one of the first techniques used in structure elucidation to gain initial insights into the types of bonds and functional groups present, such as carbonyl or hydroxyl groups researchgate.netthermofisher.comorgchemboulder.com. Although specific IR absorption bands for this compound were not provided in the search results, IR spectroscopy was utilized as part of the spectroscopic analysis for its structure elucidation researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Studies (e.g., Circular Dichroism Calculations)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for obtaining information about the electronic transitions within a molecule, providing insights into the presence of chromophores and conjugated systems. In the context of this compound, while specific UV-Vis data directly attributed to pure this compound is limited in the readily available literature, studies on related compounds isolated from similar natural sources offer some indicative data.

One study investigating metabolites from an ethyl acetate (B1210297) fraction of a marine ascomycete, from which this compound was also isolated, reported UV-Vis absorption maxima for a related compound, designated "compound I", at 215 nm, 254 nm, and 308 nm. nih.gov This compound was noted to be chemically related to this compound and Ascochitine, arising from the same biosynthetic pathway core. nih.gov Although this data is not for this compound itself, it suggests the presence of chromophoric systems within this class of natural products that absorb in the UV region.

| Compound | UV-Vis λmax (nm) | Notes | Source Organism |

|---|---|---|---|

| Compound I | 215, 254, 308 | Isolated from the same fraction as this compound; chemically related. nih.gov | Marine ascomycete (ethyl acetate fraction) nih.gov |

Chiroptical studies, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a substance. This technique is particularly useful for natural products, which often possess multiple stereocenters. While specific experimental CD spectra or calculations for this compound were not detailed in the search results, CD calculations have been successfully applied to determine the absolute configurations of structurally related polyketides, such as ascolactones A and B, isolated from Ascochyta salicorniae, the same marine fungus from which this compound has been obtained. These studies demonstrate the relevance and applicability of chiroptical methods, including quantum-chemical CD calculations, in elucidating the stereochemistry of polyketides related to this compound. CD spectroscopy is a powerful tool for analyzing protein secondary structure and folding properties, highlighting its utility for chiral molecules.

Integrated Spectroscopic Data Analysis for De Novo Structure Assignment

The de novo structure assignment of natural products, particularly novel compounds like this compound, relies heavily on the integrated analysis of data obtained from multiple spectroscopic techniques. No single spectroscopic method typically provides all the necessary information to unambiguously determine a complex molecular structure from scratch.

The process commonly involves the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D experiments like ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY), Mass Spectrometry (MS, including high-resolution MS and MS/MS for molecular formula determination and fragmentation patterns), UV-Vis spectroscopy (for chromophores), Infrared (IR) spectroscopy (for functional groups), and, for chiral molecules, CD spectroscopy (for absolute configuration).

Computational tools and databases play an increasingly important role in this integrated analysis, aiding in molecular formula prediction from high-resolution MS data, fragmentation pattern analysis, and the generation and ranking of possible structures based on spectroscopic constraints.

In the case of this compound, its structure was established through the application of spectroscopic data. Furthermore, a chemical transformation involving MnO₂ oxidation to the known pentaketide (B10854585) dimer, palmarumycin CP3, provided crucial evidence to support the assigned structure. This highlights how chemical degradation or transformation, coupled with the analysis of the resulting known products, can be integrated with spectroscopic data to confirm or elucidate the structure of a new natural product. While a detailed step-by-step account of the de novo structure assignment solely from spectroscopic data for this compound was not found, the reported use of spectroscopic methods in conjunction with chemical evidence underscores the typical integrated approach in natural product structure elucidation.

Biological Activities and Molecular Mechanisms of Ascochital

Investigation of Antimicrobial Activities

Studies have demonstrated that ascochital possesses antimicrobial properties, affecting both bacteria and fungi. researchgate.netcore.ac.ukresearchgate.netmdpi.com

Antibacterial Activity (e.g., against Bacillus subtilis)

This compound has shown notable antibacterial activity, with specific efficacy demonstrated against Bacillus subtilis. Isolated from the marine ascomycete Kirschsteiniothelia maritima, this compound was found to inhibit the growth of Bacillus subtilis. psu.educore.ac.uktandfonline.comtandfonline.commdpi.com A minimal inhibitory concentration (MIC) of 0.5 µg/mL has been reported for this compound against B. subtilis. core.ac.ukmdpi.com This indicates that this compound is a fairly potent aromatic aldehyde against this bacterium. core.ac.ukmdpi.com

Other studies on Bacillus subtilis strains have highlighted their own production of antimicrobial compounds with activity against various bacteria, including Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans. mdpi.comfrontiersin.orgbrieflands.comnih.govsmujo.id While these studies focus on the antimicrobial capabilities of B. subtilis itself, the finding that this compound inhibits B. subtilis growth is significant for understanding microbial interactions.

Antifungal Activity and Spectrum of Action

Beyond its effects on bacteria, this compound has also been reported to display antifungal activities. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.netukolegija.lt While the full spectrum of its antifungal action is still under investigation, its presence as a secondary metabolite in fungi like Ascochyta suggests a potential role in inter-fungal competition or defense against other microorganisms. nih.gov Some research indicates that ascochitine (B14171456), a related compound in the same biosynthetic pathway as this compound, was originally reported as a selective antifungal agent inhibiting the growth of certain fungi. researchgate.netmdpi.com Given that this compound is an end product in the ascochitine biosynthetic pathway, it is plausible that it contributes to the observed antifungal properties. researchgate.netmdpi.com

Mechanistic Insights into Microbial Growth Inhibition

The precise molecular mechanisms by which this compound inhibits microbial growth are not extensively detailed in the available literature. However, as an aromatic aldehyde ctdbase.orgctdbase.org, its structure suggests potential interactions with cellular components. General mechanisms of action for antimicrobial compounds can involve disrupting cell membrane integrity, inhibiting cell wall synthesis, interfering with protein synthesis, or affecting nucleic acid synthesis. scielo.brmdpi.commdpi.comfrontiersin.org For instance, phenolic compounds, which share some structural features with aromatic aldehydes, are known to damage membrane integrity and inhibit enzymes. mdpi.commdpi.com Further research is needed to elucidate the specific targets and pathways affected by this compound within microbial cells.

Phytotoxicological Studies and Plant-Fungus Interactions

This compound's role extends to the realm of plant-fungus interactions, particularly in the context of fungal pathogenesis.

Role in Fungal-Plant Pathogenesis Contexts

Ascochyta species are known plant pathogens, causing diseases like Ascochyta blight in legumes. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net These fungi produce a variety of secondary metabolites, including ascochitine and this compound, which have been implicated in their interactions with host plants. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net While some secondary metabolites produced by Ascochyta and related genera exhibit significant phytotoxicity and have been considered potential virulence factors, the direct role of this compound in fungal pathogenesis is still being investigated. mdpi.comresearchgate.netnih.gov

This compound is a derivative of ascochitine, and the deletion of the gene responsible for ascochitine biosynthesis (pksAC) in Ascochyta fabae prevented the production of both ascochitine and this compound. nih.govresearchgate.netukolegija.ltresearchgate.netnih.gov This suggests that this compound is part of a biosynthetic pathway linked to metabolites potentially involved in fungal interactions with the environment, including host plants. nih.govnih.gov Some studies propose that ascochitine and its derivatives may play a role in protecting the pathogen against microbial competitors in the environment. nih.govnih.gov

Impact on Host Cellular Processes and Responses

While ascochitine has been shown to cause electrolyte leakage from plant leaf discs in a cultivar-specific manner, direct evidence detailing the specific impact of this compound on host cellular processes and responses is limited. mdpi.com Phytotoxins produced by fungi are generally believed to play a role in disease development by targeting host cellular machineries or interfering with host immune responses. researchgate.netmdpi.comresearchgate.netdntb.gov.ua Necrotrophic pathogens, like some Ascochyta species, may secrete toxins to damage host tissues before direct contact. mdpi.com Further research is required to determine if this compound directly affects plant host cellular processes or contributes to the modulation of plant defense responses during fungal infection.

Enzyme Inhibition and Target Interaction Studies

Investigations into the molecular targets of this compound have included assessing its ability to inhibit enzymatic activity. researchgate.netnih.gov

Protein phosphatases play crucial roles in cellular signaling by removing phosphate (B84403) groups from proteins, counteracting the action of protein kinases. thermofisher.com Dysregulation of protein phosphatases is implicated in various diseases. researchgate.net

In silico Screening: In silico screening using the PASS software identified this compound, along with other compounds from A. salicorniae, as potential inhibitors of protein phosphatases. researchgate.netnih.gov

Experimental Findings: While ascochitine, a related compound, has been shown to inhibit the enzymatic activity of a bacterial tyrosine phosphatase (MPtpB) with an IC₅₀ value of 11.5 µM, direct experimental data specifically detailing this compound's inhibitory activity against protein phosphatases were not prominently available in the search results. researchgate.netnih.govresearchgate.netresearchgate.net The focus in some studies was on ascochitine's effect on MPtpB. researchgate.netnih.govresearchgate.net

Beyond protein phosphatases, research has explored other potential enzyme targets for this compound. This compound is an aromatic aldehyde psu.edutandfonline.comuni-greifswald.denih.gov, and aldehydes as a class of compounds can interact with various biological molecules. ctdbase.org However, specific detailed research findings on this compound inhibiting other enzyme classes were not extensively found in the provided search results. Its antibacterial activity suggests potential interaction with essential bacterial enzymes or pathways. psu.edutandfonline.comnih.govmdpi.comresearchgate.netfitoterapia.net

Assessment of Protein Phosphatase Inhibition

Cellular Responses and Molecular Stress Induction

Studies on the cellular effects of this compound have indicated its ability to induce stress responses, particularly in bacterial cells. fitoterapia.net

Impact on Protein Synthesis: Investigations using proteome analysis in Bacillus subtilis treated with this compound showed significant changes in the protein synthesis pattern. fitoterapia.net Pulse-labeling experiments with L-[³⁵S] methionine revealed a reduction in the incorporation of the amino acid, indicating altered protein synthesis rates. fitoterapia.net

Induction of Chaperones and Stress-Inducible Proteases: A notable effect of this compound treatment in B. subtilis was the strong induction of chaperones and stress-inducible proteases. fitoterapia.net This suggests that this compound causes protein stress within the bacterial cells, triggering the cellular machinery to mitigate protein damage or misfolding. fitoterapia.net

The observed induction of stress-related proteins points towards a mechanism where this compound disrupts normal cellular protein homeostasis in bacteria. fitoterapia.net This molecular stress induction could contribute to its observed antimicrobial activity. psu.edutandfonline.comnih.govmdpi.comresearchgate.netfitoterapia.net

Here is a summary of some research findings related to this compound and related compounds:

| Compound | Source Organism | Observed Activity | Relevant Enzyme Target (if studied) | IC₅₀ / MIC Value | Citation |

| This compound | Kirschsteiniothelia maritima | Antibacterial (vs. B. subtilis) | Not specified | 0.5 µg/mL | psu.edutandfonline.comnih.govfitoterapia.net |

| This compound | Ascochyta salicorniae | Antimicrobial activities, Potential protein phosphatase inhibitor (in silico) | Protein phosphatases (in silico) | Not specified (in silico) | researchgate.netnih.govmdpi.comresearchgate.net |

| Ascochitine | Ascochyta pisi, A. fabae, A. viciae-villosae, A. salicorniae | Phytotoxicity, Antimicrobial, Bacterial tyrosine phosphatase inhibition | Bacterial tyrosine phosphatase (MPtpB) | 11.5 µM (for MPtpB) | researchgate.netnih.govmdpi.comresearchgate.netresearchgate.netnih.gov |

Methodological Frameworks in Ascochital Research

Fungal Cultivation and Fermentation Optimization for Metabolite Yield

The production of secondary metabolites like ascochital often relies on the controlled cultivation and fermentation of the producing fungal species. Optimization of fungal cultivation and fermentation parameters is a critical initial step to maximize metabolite yield. This involves carefully adjusting factors such as the culture medium composition (carbon and nitrogen sources, salts, and growth factors), pH, temperature, aeration, and incubation time scielo.brnih.govresearchgate.netslu.se.

Studies on fungal fermentation for metabolite production highlight the importance of screening different media compositions and fungal strains to identify optimal conditions scielo.brnmbu.no. For instance, research on optimizing oxalic acid production by fungi demonstrated that specific combinations of fungal isolates and culture media significantly impacted yield scielo.br. Similarly, investigations into paclitaxel (B517696) production by Alternaria alternata have shown that optimizing carbon and nitrogen sources, along with pH, can lead to substantial increases in metabolite yield nih.gov. Mathematical models and response surface methodology (RSM) are often employed to statistically design experiments and predict optimal conditions for biomass and metabolite production in fungal cultures scielo.brresearchgate.netslu.se.

Advanced Extraction and Chromatographic Purification Techniques

Efficient extraction and purification methods are essential to isolate this compound from fungal cultures or host tissues. These techniques aim to separate the target compound from complex biological matrices while preserving its integrity.

Extraction typically involves using suitable solvents to release intracellular and extracellular metabolites. The choice of solvent and extraction method depends on the chemical properties of this compound and the nature of the sample matrix nih.govthescipub.commdpi.com. Following extraction, various chromatographic techniques are employed for purification. These include methods such as column chromatography, high-performance liquid chromatography (HPLC), and potentially high-performance counter-current chromatography or semi-preparative chromatography, depending on the required purity level mdpi.comnih.govresearchgate.net. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of this compound from other extracted compounds. The optimization of chromatographic procedures, including the selection of stationary phases, mobile phases, and elution gradients, is crucial for achieving high purity and yield nih.govnih.gov.

Development and Application of High-Throughput Bioassays

High-throughput bioassays (HTS) are powerful tools for rapidly screening large numbers of samples or compounds to identify those with specific biological activities related to this compound. These assays are miniaturized and automated, allowing for quick data generation and analysis eddc.sgnumberanalytics.comnih.gov.

In the context of this compound research, HTS bioassays could be developed to assess its various potential biological effects, such as phytotoxicity or antimicrobial activity, which are sometimes associated with secondary metabolites from Ascochyta species mdpi.com. HTS platforms often utilize microplate formats (e.g., 96, 384, or 1536 wells) and integrated automation systems for dispensing reagents, incubation, and signal detection eddc.sgnumberanalytics.com. The advantages of HTS include rapid data generation and the ability to screen complex mixtures numberanalytics.com. However, careful validation is necessary to minimize false positives or negatives numberanalytics.comnih.gov. The application of HTS in natural product research, including fungal metabolites, is vital for accelerating the discovery and characterization of bioactive compounds .

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering techniques are instrumental in understanding the genetic basis of this compound biosynthesis and manipulating fungal strains to enhance or alter its production. These methods allow researchers to study the genes involved in the biosynthetic pathway and modify them. universitylabpartners.orglibretexts.orgbbc.co.uk.

Gene Deletion and Mutagenesis Strategies

Gene deletion and mutagenesis are fundamental approaches used to investigate the function of specific genes in fungal metabolism, including secondary metabolite production nih.govbioinnovatise.com. By deleting or mutating a gene suspected to be involved in this compound biosynthesis, researchers can observe the effect on this compound production and infer the gene's role. Targeted gene knockout can be achieved using various transformation methods mdpi.comresearchgate.net. Random insertional mutagenesis, where foreign DNA is randomly inserted into the genome, can also lead to the disruption of genes involved in the pathway, providing a means to identify novel genes related to this compound production nih.gov. Studies in Ascochyta fabae have successfully used gene deletion to demonstrate the involvement of specific genes, such as pksAC, in the production of ascochitine (B14171456) and this compound mdpi.comresearchgate.netukolegija.lt.

Agrobacterium tumefaciens-Mediated Transformation (ATMT) in Fungi

Agrobacterium tumefaciens-mediated transformation (ATMT) has become a widely used and effective method for genetic manipulation in filamentous fungi, including species of Ascochyta mdpi.comresearchgate.netnih.govplos.orgnih.gov. ATMT facilitates the transfer of T-DNA, a segment of bacterial DNA carrying desired genes (e.g., for gene deletion or insertion), into the fungal genome nih.govplos.org. This technique offers advantages such as high transformation efficiency and often results in stable integration of single T-DNA copies into the host genome nih.govplos.orgnih.gov. ATMT has been successfully applied in Ascochyta lentis for targeted gene disruption and in A. fabae to study genes involved in secondary metabolite production, including those related to ascochitine and this compound biosynthesis mdpi.comresearchgate.netukolegija.lt. The ability to introduce specific genetic modifications using ATMT is crucial for dissecting the this compound biosynthetic pathway and generating strains with altered production capabilities.

Omics-Based Profiling Techniques (e.g., Metabolomics, Proteomics) for Pathway Analysis

Omics-based profiling techniques, such as metabolomics and proteomics, provide comprehensive snapshots of the small molecules (metabolites) and proteins present in a biological system under specific conditions nih.govnumberanalytics.comnih.govmdpi.com. When applied to fungal research, these techniques can offer valuable insights into the metabolic pathways involved in this compound production and the regulatory networks that control them.

Computational and In Silico Approaches for Activity Prediction and Docking Studies

In the study of this compound, computational and in silico approaches, specifically activity prediction and molecular docking, play a significant role in understanding its potential biological functions and mechanisms of action. These methods allow researchers to simulate the interaction of this compound with various biological targets, such as proteins, to predict binding modes and affinities. researchgate.netmdpi.com This is particularly valuable in the early stages of research, helping to prioritize experimental investigations. researchgate.net

Molecular docking, a key in silico technique, aims to predict the preferred orientation of one molecule (the ligand, in this case, this compound) to another (the receptor) when bound to form a stable complex. researchgate.net The output of docking studies typically includes predicted binding poses and scoring functions that estimate the strength of the interaction. embopress.orgijpsr.com A lower (more negative) binding energy generally indicates a more stable and potentially stronger interaction. mdpi.com

While specific detailed computational studies solely focused on the activity prediction and docking of this compound with various targets are not extensively detailed in the provided search results, the general application and importance of these methods in related research areas are highlighted. For instance, in silico studies, including molecular docking, have been successfully applied to predict the activity and binding of other natural compounds with various protein targets, such as enzymes and receptors. ijpsr.commdpi.comphcogj.comscitechnol.comnih.gov These studies often involve retrieving compound structures from databases like PubChem, preparing them for docking simulations, and analyzing the resulting binding poses and scores. ijpsr.comphcogj.com

The chemical structure of this compound (C15H18O6) suggests it could interact with a range of biological molecules. np-mrd.org Its related compound, Ascochitine, has been studied for its biosynthesis and properties. mdpi.comuni-greifswald.deresearchgate.net Given that this compound has shown antimicrobial activities, computational studies could be employed to identify potential protein targets involved in microbial processes and predict how this compound might bind to and modulate their activity. mdpi.com

Although direct data tables from specific this compound docking studies were not found in the search results, the methodology applied in similar studies provides a framework for how such research on this compound would be conducted and the type of data that would be generated. Typically, these studies would involve:

Target Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it for docking by adding hydrogen atoms, assigning charges, and defining the active site. ijpsr.compcbiochemres.com

Ligand Preparation: Obtaining the 3D structure of this compound (e.g., from PubChem) and optimizing its geometry. ijpsr.compcbiochemres.com

Docking Simulation: Using docking software (e.g., AutoDock Vina, Molegro Virtual Docker) to simulate the binding of this compound to the target protein's active site. embopress.orgijpsr.com

Pose Selection and Analysis: Analyzing the generated binding poses based on scoring functions and visual inspection of interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues. researchgate.netijpsr.com

The results of such studies would typically be presented in tables showing the binding energies (docking scores) of this compound with different targets, along with details of key interactions. ijpsr.commdpi.comnih.gov For example, a hypothetical data table illustrating potential docking results for this compound with a microbial enzyme target might look like this:

| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Hypothetical Enzyme 1 (XXXX) | -7.5 | Arg, Tyr, Leu |

| Hypothetical Enzyme 2 (YYYY) | -6.2 | Lys, Phe, Ser |

| Hypothetical Enzyme 3 (ZZZZ) | -5.8 | Glu, Ala, Val |

Detailed research findings in computational studies often include analyses of the types of interactions stabilizing the protein-ligand complex, such as hydrogen bonding networks, pi-pi stacking, and van der Waals forces. researchgate.netijpsr.com These findings provide molecular-level insights into how this compound might exert its biological effects. Furthermore, in silico activity prediction tools, beyond docking, can be used to estimate the likelihood of this compound possessing certain biological activities based on its chemical structure and comparison to compounds with known activities. researchgate.netresearchgate.net

Computational approaches are valuable for filtering large sets of compounds and identifying those with the most promising predicted activity, thus guiding subsequent experimental validation. researchgate.net While specific detailed computational studies on this compound's activity prediction and docking were not prominently found, the principles and methodologies of these in silico techniques are directly applicable to its research, offering a powerful avenue for exploring its potential biological activities and targets.

Future Research Directions and Potential Applications in Chemical Biology

Detailed Elucidation of Uncharted Biosynthetic Steps

While Ascochital is known to be an end product of the ascochitine (B14171456) biosynthetic pathway, the intricate details of this pathway are not yet fully characterized. Ascochitine biosynthesis involves a polyketide pathway, and a polyketide synthase (PKS) gene (pksAC) has been identified as essential for the production of both ascochitine and this compound in Ascochyta fabae. nih.govuniprot.org However, the specific enzymatic steps and intermediates leading directly to this compound from its precursors, such as ascosalitoxin (B1195522), require further investigation. Elucidating these uncharted biosynthetic steps is crucial for understanding how the fungus produces this metabolite and could potentially enable biosynthetic engineering for controlled production or generation of analogs. Research efforts are needed to identify and characterize the enzymes involved in the later stages of the pathway, potentially through genomic analysis and enzyme activity studies. dtu.dk Understanding the genetic basis and evolutionary forces shaping these pathways in fungi is an active area of research in secondary metabolite production. dtu.dk

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

This compound has demonstrated antimicrobial activities, notably against Bacillus subtilis. researchgate.netmdpi.com However, the precise molecular targets and mechanisms by which this compound exerts its effects remain largely unknown. Identifying these targets is fundamental for understanding its biological function and for developing it as a potential chemical probe or therapeutic agent. Research in this area could involve a combination of approaches, including biochemical assays, cell-based screens, and potentially chemoproteomics to identify proteins or other biomolecules that interact with this compound. helmholtz-hzi.de While some related compounds like ascochitine are known to inhibit bacterial tyrosine phosphatase, the specific targets of this compound may differ. researchgate.netresearchgate.net Further research is needed to determine if this compound shares this target or acts through alternative mechanisms, such as inducing protein stress. scribd.com Understanding the mechanism of action is a prerequisite for rational design in chemical biology and drug discovery. helmholtz-hzi.de

Exploration of Chemical Diversity through Analog Synthesis and Derivatization

Exploring the chemical space around this compound through analog synthesis and derivatization can provide valuable insights into structure-activity relationships (SAR) and potentially lead to compounds with improved potency, selectivity, or novel biological activities. helmholtz-hzi.de Although information specifically on this compound analog synthesis is limited in the search results, the broader field of natural product chemistry and chemical biology frequently employs synthetic strategies to create libraries of related compounds. olemiss.eduhksccb.hk Techniques such as modifying the aromatic aldehyde structure, altering substituents, or creating hybrid molecules could yield analogs with distinct properties. youtube.comberklee.eduyoutube.comyoutube.com This approach can help to probe the requirements for target binding and biological activity, contributing to the development of this compound-based chemical tools or lead compounds.

Biotechnological Production and Scalability Considerations for Research Purposes

For this compound to be widely accessible for research in chemical biology, efficient and scalable production methods are necessary. Natural production from marine fungi can be a source, but yields may be limited and dependent on cultivation conditions. mdpi.comscribd.com Biotechnological approaches offer potential avenues for sustainable and larger-scale production. mdpi.comcrbgroup.com This could involve optimizing the fermentation conditions of the natural producer organism or exploring heterologous expression of the this compound biosynthetic gene cluster in a more amenable host organism. dtu.dkmdpi.com While challenges exist in scaling up biotechnological processes, including optimizing operating factors and addressing potential unpredictability, advancements in fermentation technology and genetic engineering offer promising solutions for producing sufficient quantities of this compound for detailed research and development. mdpi.comcrbgroup.com

Q & A

Q. What frameworks guide ethical data sharing for this compound research involving proprietary datasets?

- Methodological Answer :

- Data Agreements : Draft Material Transfer Agreements (MTAs) specifying usage rights.

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.

- Repository Use : Deposit raw spectra and bioassay data in public repositories (e.g., Zenodo, ChEMBL) with embargo periods if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.